Glycine cresol red

Descripción

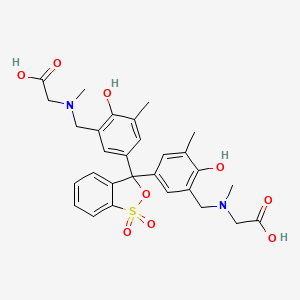

Structure

3D Structure

Propiedades

Número CAS |

65720-39-0 |

|---|---|

Fórmula molecular |

C29H32N2O9S |

Peso molecular |

584.6 g/mol |

Nombre IUPAC |

2-[[5-[3-[3-[[carboxymethyl(methyl)amino]methyl]-4-hydroxy-5-methylphenyl]-1,1-dioxo-2,1λ6-benzoxathiol-3-yl]-2-hydroxy-3-methylphenyl]methyl-methylamino]acetic acid |

InChI |

InChI=1S/C29H32N2O9S/c1-17-9-21(11-19(27(17)36)13-30(3)15-25(32)33)29(23-7-5-6-8-24(23)41(38,39)40-29)22-10-18(2)28(37)20(12-22)14-31(4)16-26(34)35/h5-12,36-37H,13-16H2,1-4H3,(H,32,33)(H,34,35) |

Clave InChI |

OKYOTYMRDBFYNX-UHFFFAOYSA-N |

SMILES canónico |

CC1=CC(=CC(=C1O)CN(C)CC(=O)O)C2(C3=CC=CC=C3S(=O)(=O)O2)C4=CC(=C(C(=C4)C)O)CN(C)CC(=O)O |

Otros números CAS |

65720-39-0 |

Sinónimos |

G-cresol red glycine cresol red |

Origen del producto |

United States |

Foundational & Exploratory

What is the chemical structure of Glycine cresol red?

For Researchers, Scientists, and Drug Development Professionals

Abstract

Glycine (B1666218) cresol (B1669610) red is a specialized derivative of the well-known pH indicator cresol red. By incorporating glycine moieties, this molecule gains enhanced chelating properties, making it a valuable complexometric indicator for the spectrophotometric determination of various metal ions. Its distinct color change upon binding with metal cations allows for sensitive and selective quantification. Beyond its analytical applications in chemistry, Glycine cresol red has also found utility as a specialized stain in the field of neurohistology. This technical guide provides an in-depth overview of the chemical structure, properties, and key applications of this compound, complete with available quantitative data and generalized experimental protocols.

Chemical Structure and Identification

This compound is structurally characterized by a cresol red backbone to which two glycine (2-aminoacetic acid) groups are attached. This modification, achieved through a Mannich-type reaction, introduces aminocarboxylate functionalities, which are excellent chelating agents for metal ions.

The systematic IUPAC name for this compound is N,N'-[(3H-2,1-Benzoxathiole 1,1-dioxide)-3-ylidenebis[(6-hydroxy-5-methyl-3,1-phenylene)methylene]]bisglycine .

The core structure consists of a sultone ring derived from o-cresolsulfonephthalein, which is common to phthalein dyes. The addition of the glycine groups transforms the molecule into a sensitive indicator for metal ions.

Physicochemical Properties

This compound is typically available as a sodium salt, which is a conjugated organic dye salt.[1] The properties of the free acid and its sodium salt are summarized below.

| Property | Value | Reference |

| Chemical Formula | C27H28N2O9S (Acid Form) | |

| C27H27N2NaO9S (Sodium Salt) | [1] | |

| Molecular Weight | 556.6 g/mol (Acid Form) | |

| 578.57 g/mol (Sodium Salt) | [1] | |

| CAS Number | 4079-10-1 (Acid Form) | |

| 77031-64-2 (Sodium Salt) | [1] | |

| Appearance | Red-brown powder or crystals | |

| Solubility | Sparingly soluble in water; soluble in ethanol (B145695). The sodium salt is water-soluble. | [2] |

Applications

Complexometric Indicator for Metal Ion Determination

The primary application of this compound is as a complexometric indicator for the spectrophotometric determination of metal ions. The glycine groups form stable colored complexes with various cations, including Al³⁺, Ga³⁺, and In³⁺.[3] The formation of these complexes results in a distinct color change that can be quantified using a spectrophotometer. This allows for the determination of the concentration of these metal ions in a sample.

A study on the related compound, Semi-Glycinecresol Red, provided insights into the formation of complexes with bivalent metal ions. It was found to form 1:1 and 1:2 (metal:ligand) complexes in alkaline solutions. For instance, with Cu(II), it forms protonated complexes in weakly acidic media, making it a suitable indicator for copper under these conditions.

Neurohistological Staining

This compound has also been utilized as a specialized stain in neurohistology for the pathological examination of nerve tissue and neuroglia.[4] While the precise mechanism of its staining action in neural tissues is not extensively documented in readily available literature, its application suggests a selective affinity for certain cellular or extracellular components within the nervous system.

Experimental Protocols

General Protocol for Spectrophotometric Determination of Metal Ions

The following is a generalized protocol for the use of this compound as a complexometric indicator. The optimal pH, wavelength, and concentration of the indicator should be determined empirically for each specific metal ion and experimental setup.

Materials:

-

This compound indicator solution (e.g., 0.1% w/v in ethanol or water for the sodium salt)

-

Standard solutions of the metal ion of interest

-

Buffer solutions to maintain the desired pH

-

Spectrophotometer and cuvettes

Procedure:

-

Preparation of a Calibration Curve: a. Prepare a series of standard solutions of the metal ion at known concentrations. b. To each standard, add a fixed amount of this compound solution and the appropriate buffer to maintain the optimal pH for complex formation. c. Allow the color to develop for a set period. d. Measure the absorbance of each solution at the wavelength of maximum absorbance (λmax) of the metal-indicator complex. e. Plot a graph of absorbance versus metal ion concentration to generate a calibration curve.

-

Analysis of an Unknown Sample: a. Prepare the unknown sample in the same manner as the standards, adding the this compound solution and buffer. b. Measure the absorbance of the sample at the same λmax. c. Determine the concentration of the metal ion in the sample by comparing its absorbance to the calibration curve.

Neurohistological Staining

Detailed protocols for the use of this compound in neurohistology are not widely available in English literature. Researchers interested in this application are advised to consult specialized neurohistology manuals or the original publication by Panchenko et al. (1997), if accessible. A general approach would likely involve the preparation of a staining solution of this compound, followed by incubation with fixed and sectioned nerve tissue, and subsequent washing and mounting for microscopic examination.

Synthesis of this compound

The synthesis of this compound typically involves a Mannich reaction, where cresol red is reacted with formaldehyde (B43269) and glycine. This reaction introduces the aminomethyl glycine groups onto the phenolic rings of the cresol red molecule. While detailed industrial synthesis protocols are proprietary, a general laboratory-scale synthesis can be conceptualized as follows:

-

Cresol red is dissolved in a suitable solvent, such as ethanol.

-

An aqueous solution of glycine and formaldehyde is prepared.

-

The two solutions are mixed and refluxed for several hours.

-

The reaction progress can be monitored by thin-layer chromatography.

-

Upon completion, the product can be isolated by precipitation, filtration, and purified by recrystallization.

Visualization of Application

The following diagram illustrates the workflow for the spectrophotometric determination of metal ions using this compound as a complexometric indicator.

Caption: Workflow for Metal Ion Determination.

References

Glycine Cresol Red: A Deep Dive into its Complexometric Indication Mechanism

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Glycine (B1666218) Cresol (B1669610) Red (GCR) is a versatile metallochromic indicator that plays a crucial role in complexometric titrations for the quantitative determination of various metal ions. This technical guide elucidates the intricate mechanism of action of Glycine Cresol Red, detailing its structural features, the principles of its color-changing behavior in the presence of metal ions and chelating agents, and its practical applications in analytical chemistry. This document provides a comprehensive overview of the key chemical equilibria involved, quantitative data on its interactions with metal ions, and detailed experimental protocols for its synthesis and use in titrations.

Introduction to Complexometric Titrations and Metallochromic Indicators

Complexometric titrations are a cornerstone of analytical chemistry, enabling the precise quantification of metal ions in a sample.[1][2] The fundamental principle of this technique lies in the formation of a stable, water-soluble complex between the metal ion (the analyte) and a complexing agent (the titrant), most commonly ethylenediaminetetraacetic acid (EDTA).[3] The endpoint of the titration, where all the free metal ions in the solution have been complexed by the titrant, is visualized by a metallochromic indicator.[4]

These indicators are organic dyes that form colored complexes with metal ions. The color of the metal-indicator complex differs significantly from the color of the free, uncomplexed indicator. For a successful titration, the metal-indicator complex must be less stable than the metal-titrant complex. This ensures that the titrant will first react with the free metal ions and then, at the endpoint, displace the metal ion from the indicator, leading to a sharp color change.[5]

This compound: Structure and Properties

This compound is a member of the sulfonphthalein family of dyes, structurally characterized by a Cresol Red backbone to which two glycine (carboxymethyl)amino groups are attached. The synthesis of this compound is typically achieved through a Mannich reaction, involving the condensation of Cresol Red with glycine and formaldehyde (B43269).[6][7] This structure imparts both pH-indicating and metal-chelating properties to the molecule.

The Cresol Red portion of the molecule is responsible for its inherent pH-dependent color changes, transitioning from yellow in acidic to reddish-purple in alkaline media. The introduction of the glycine moieties provides the necessary functional groups—specifically the nitrogen atom and the carboxylate oxygen atoms—to coordinate with metal ions, forming a chelate ring. It is this chelation that is responsible for its function as a metallochromic indicator.

Mechanism of Action as a Complexometric Indicator

The efficacy of this compound as a complexometric indicator is rooted in a series of interconnected chemical equilibria. The process can be systematically understood by considering the interactions between the indicator, the metal ion, and the titrant (EDTA).

Step 1: Formation of the Metal-Indicator Complex

Prior to the start of the titration, a small amount of this compound is added to the solution containing the metal ion analyte. In a suitably buffered pH environment, the indicator coordinates with the metal ion (Mⁿ⁺) to form a stable, colored complex (M-GCR). The color of this complex is distinct from that of the free indicator (GCR).

Mⁿ⁺ + GCR ⇌ M-GCR (Analyte)(Free Indicator - Color 1)(Metal-Indicator Complex - Color 2)

The stability of this M-GCR complex is crucial; it must be stable enough to form quantitatively but less stable than the metal-EDTA complex.

Step 2: Titration with EDTA

As the EDTA solution is incrementally added to the analyte solution, the EDTA, being a stronger chelating agent, reacts with the free metal ions (Mⁿ⁺) to form a highly stable, colorless metal-EDTA complex (M-EDTA).

Mⁿ⁺ + EDTA ⇌ M-EDTA

This reaction proceeds until virtually all the free metal ions have been sequestered by the EDTA.

Step 3: Endpoint Determination

Once all the free metal ions have been complexed by EDTA, the next drop of titrant will react with the metal ions bound to the this compound indicator. This is because the M-EDTA complex is more stable than the M-GCR complex. The EDTA displaces the GCR from the metal ion, releasing the free indicator back into the solution.

M-GCR + EDTA ⇌ M-EDTA + GCR (Metal-Indicator Complex - Color 2)(Free Indicator - Color 1)

This displacement results in a sharp visual color change from that of the M-GCR complex (Color 2) to that of the free GCR (Color 1), signaling the endpoint of the titration. The volume of EDTA used to reach this point is then used to calculate the concentration of the metal ion in the original sample.

The overall mechanism can be visualized as a competitive chelation process, where the stronger chelating agent (EDTA) wins the competition for the metal ion at the endpoint.

Visualizing the Mechanism

Caption: Competitive chelation mechanism of this compound.

Quantitative Data

The effectiveness of this compound as a complexometric indicator is governed by the relative stability of the complexes formed and the pH of the medium. The following tables summarize key quantitative data for this compound and its complexes.

Table 1: Acid-Base Properties of Cresol Red (the chromophoric core)

| pH Range | Color Change | λmax (nm) |

| 0.2 - 1.8 | Red to Yellow | ~518 (Red form) |

| 7.2 - 8.8 | Yellow to Reddish-purple | ~434 (Yellow form), ~573 (Purple form)[2] |

Table 2: Stability Constants (log K) of Metal-Glycine Complexes at 25°C

| Metal Ion | log K₁ | log K₂ |

| Cu²⁺ | 8.1 - 8.6 | 6.8 - 7.9 |

| Ni²⁺ | 5.7 - 6.2 | 4.6 - 5.3 |

| Co²⁺ | 4.6 - 5.2 | 3.8 - 4.1 |

| Zn²⁺ | 4.9 - 5.4 | 4.3 - 4.8 |

| Cd²⁺ | 4.2 - 4.8 | 3.5 - 4.0 |

| Pb²⁺ | 5.3 - 5.9 | - |

Table 3: Recommended pH Ranges for Titrations with this compound

| Metal Ion | Optimal pH Range |

| Cu²⁺ | Weakly acidic |

| Zn²⁺ | Alkaline |

| Pb²⁺ | Alkaline |

| Al³⁺, Ga³⁺, In³⁺ | Forms colored complexes |

Experimental Protocols

Synthesis of this compound

This compound can be synthesized via a Mannich condensation reaction. The following is a general protocol.

Materials:

-

Cresol Red

-

Glycine

-

Formaldehyde (37% solution)

-

Sodium hydroxide

-

Hydrochloric acid

Procedure:

-

Dissolve Cresol Red in ethanol in a round-bottom flask.

-

In a separate beaker, dissolve glycine in an aqueous solution of sodium hydroxide.

-

Add the glycine solution to the Cresol Red solution with stirring.

-

Slowly add formaldehyde solution to the mixture.

-

Reflux the reaction mixture for several hours. The progress of the reaction can be monitored by thin-layer chromatography.

-

After the reaction is complete, cool the mixture and acidify with hydrochloric acid to precipitate the product.

-

Filter the crude product, wash with cold water, and recrystallize from a suitable solvent system (e.g., ethanol-water) to obtain pure this compound.

Characterization: The synthesized this compound should be characterized by techniques such as ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry to confirm its structure and purity.

Complexometric Titration of Copper(II) with EDTA using this compound

This protocol provides a method for the determination of Cu²⁺ ions in an aqueous sample.

Reagents:

-

Standardized 0.01 M EDTA solution

-

This compound indicator solution (0.1% w/v in ethanol)

-

Ammonia (B1221849) buffer solution (pH 10)

-

Copper(II) sample solution of unknown concentration

Procedure:

-

Pipette a known volume (e.g., 25.00 mL) of the copper(II) sample solution into a 250 mL Erlenmeyer flask.

-

Dilute the sample with approximately 50 mL of deionized water.

-

Add 2-3 mL of the ammonia buffer solution to adjust the pH to approximately 10.

-

Add 2-3 drops of the this compound indicator solution. The solution should turn to the color of the copper-GCR complex.

-

Titrate the solution with the standardized 0.01 M EDTA solution. The color of the solution will change as the EDTA complexes with the free copper ions.

-

The endpoint is reached when the color of the solution sharply changes to that of the free indicator.

-

Record the volume of EDTA solution used.

-

Repeat the titration at least two more times to ensure reproducibility.

-

Calculate the concentration of copper(II) in the sample using the stoichiometry of the Cu²⁺-EDTA reaction (1:1).

Visualizing the Experimental Workflow

Caption: General workflow for complexometric titration.

Conclusion

This compound serves as an effective metallochromic indicator for the complexometric titration of various metal ions. Its mechanism of action is based on the principles of competitive chelation, where the titrant (EDTA) displaces the indicator from its less stable complex with the metal ion at the endpoint, resulting in a distinct color change. The performance of this compound is dependent on the pH of the solution and the relative stability constants of the metal-indicator and metal-titrant complexes. The detailed protocols provided in this guide offer a framework for the synthesis and practical application of this compound in a laboratory setting, highlighting its importance in the field of analytical chemistry. For researchers and professionals in drug development, a thorough understanding of such analytical techniques is paramount for quality control and the characterization of metal-containing pharmaceutical compounds.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. complexometric titration method: Topics by Science.gov [science.gov]

- 3. Complexometric Titration of Zinc: An Analytical Chemistry Laboratory Experiment | Semantic Scholar [semanticscholar.org]

- 4. [The use of the complexometric indicator this compound as a stain in neurohistology] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. inis.iaea.org [inis.iaea.org]

- 7. nahwoo.com [nahwoo.com]

An In-depth Technical Guide to Glycine Cresol Red: Properties and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glycine (B1666218) cresol (B1669610) red is a versatile organic dye with significant applications in analytical chemistry and histology. Primarily utilized as a complexometric and pH indicator, it is also employed as a specialized stain in neurohistology. This technical guide provides a comprehensive overview of the physical and chemical properties of Glycine cresol red, alongside detailed experimental protocols for its principal applications.

Chemical and Physical Properties

This compound is most commonly available as its sodium salt. The properties of this form are summarized below. It is important to note that different CAS numbers may refer to the free acid or other salt forms, which can lead to variations in molecular weight and other physical properties.

| Property | Value | Reference(s) |

| Chemical Name | This compound sodium salt | [1] |

| Synonyms | o-Cresolsulfonphthalein-3',3''-bis(methylaminoacetic acid sodium salt) | [2] |

| CAS Number | 77031-64-2 (sodium salt) | [1] |

| Molecular Formula | C₂₇H₂₇N₂NaO₉S | [1] |

| Molecular Weight | 578.57 g/mol | [1] |

| Appearance | Solid | - |

| Melting Point | Data not consistently available | - |

| Solubility | Soluble in water | [2] |

| pKa | Data not specifically available for this compound. For the related Cresol Red, pKa values are approximately 1.0 and 8.123. | [3][4] |

Spectroscopic Properties

Applications and Experimental Protocols

pH Indicator

This compound functions as a pH indicator, exhibiting distinct color changes at different pH ranges. While the precise ranges for this compound are not widely published, they are expected to be similar to those of Cresol Red, which are pH 0.2 (red) to 1.8 (yellow) and pH 7.2 (yellow) to 8.8 (reddish-purple).[7]

This protocol for the closely related Cresol Red can be adapted for this compound.[8][9][10]

-

Dissolution: Accurately weigh 0.1 g of Cresol Red powder.

-

Basification: In a beaker, mix 2.65 mL of 0.1 M sodium hydroxide (B78521) solution with 20 mL of 95% ethanol.

-

Mixing: Add the Cresol Red powder to the sodium hydroxide/ethanol mixture and warm gently to dissolve.

-

Dilution: Once dissolved, transfer the solution to a 100 mL volumetric flask and dilute to the mark with distilled water.

Preparation of Cresol Red Indicator Solution.

Complexometric Indicator for Metal Ion Titration

This compound is utilized as a metallochromic indicator in complexometric titrations for the determination of various metal ions, such as aluminum (Al³⁺), gallium (Ga³⁺), and indium (In³⁺), with which it forms colored complexes.[5][11] A common method for aluminum determination is a back-titration with EDTA.

This is a general procedure that can be adapted using this compound as the indicator.[4][12]

-

Sample Preparation: To a solution containing the aluminum ions, add a known excess of a standard EDTA solution.

-

pH Adjustment: Adjust the pH of the solution to a range where the Al-EDTA complex is stable and the indicator will function effectively.

-

Complexation: Gently boil the solution for a few minutes to ensure complete complexation of Al³⁺ with EDTA.

-

Titration: After cooling, add the this compound indicator. Titrate the excess EDTA with a standard solution of a second metal ion (e.g., Zn²⁺ or Cu²⁺) until a sharp color change is observed, indicating the endpoint.

Complexometric Back-Titration of Aluminum.

Neurohistological Staining

Synthesis and Purification

The synthesis of the related Cresol Red typically involves the reaction of o-cresol (B1677501) with o-sulfobenzoic acid anhydride (B1165640) in the presence of a dehydrating agent like anhydrous zinc chloride.[15] The purification of such dyes can be achieved through methods like flash chromatography.[6] Glycine can be synthesized through various methods, including the reaction of monochloroacetic acid with ammonia.[3] The synthesis of this compound itself would likely involve a multi-step process combining these principles, though a detailed, publicly available protocol is scarce. Purification of glycine from aqueous solutions can be achieved by pH adjustment and treatment with activated carbon.[8]

Conclusion

This compound is a valuable chemical tool with established applications in analytical chemistry and emerging use in histology. Its properties as a pH and metallochromic indicator make it suitable for a range of quantitative analyses. While further research is needed to fully characterize its properties and optimize its use in all applications, this guide provides a solid foundation for researchers and scientists working with this versatile compound.

References

- 1. Staining methods / Staining of nerve tissue [pathologycenter.jp]

- 2. researchgate.net [researchgate.net]

- 3. byjus.com [byjus.com]

- 4. researchgate.net [researchgate.net]

- 5. digitalcommons.usf.edu [digitalcommons.usf.edu]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. CN1022320C - Purification method of glycine - Google Patents [patents.google.com]

- 8. shivajicollege.ac.in [shivajicollege.ac.in]

- 9. goldbio.com [goldbio.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. Complexometric Titration: Principles & Procedure Explained [vedantu.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. [The use of the complexometric indicator this compound as a stain in neurohistology] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. CN102924427A - Preparation method of cresol red - Google Patents [patents.google.com]

- 15. data.epo.org [data.epo.org]

Glycine Cresol Red: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Glycine (B1666218) Cresol (B1669610) Red, a versatile organic dye with significant applications in analytical chemistry and neurohistology. This document elucidates its chemical identity, physicochemical properties, synthesis, and detailed experimental applications.

Chemical Identity and Physicochemical Properties

Glycine Cresol Red is a complex organic molecule that can exist in two primary forms: a free acid and its corresponding sodium salt. This distinction is crucial as it affects the compound's solubility and application. The different forms are distinguished by their unique CAS numbers and molecular weights.

It is essential for researchers to verify the specific form of this compound they are using, as this will impact solubility and performance in experimental protocols. The physicochemical properties of both forms are summarized in the table below for easy comparison.

| Property | This compound (Free Acid) | This compound (Sodium Salt) |

| CAS Number | 4079-10-1[1] | 77031-64-2[2][3] |

| Molecular Formula | C₂₇H₂₈N₂O₉S[1] | C₂₇H₂₇N₂NaO₉S[2] |

| Molecular Weight | 556.6 g/mol [1] | 578.57 g/mol [2] |

| Appearance | Not specified in search results | Reddish-brown crystalline powder |

| Solubility | Not specified in search results | Soluble in water |

| Storage Temperature | Room temperature | Room temperature |

Synthesis of this compound

The synthesis of this compound is achieved through a Mannich reaction. This well-established reaction in organic chemistry involves the aminoalkylation of an acidic proton located next to a carbonyl group. In the case of this compound, the synthesis involves the condensation of cresol red, glycine, and formaldehyde.

The reaction proceeds via the formation of an iminium ion from glycine and formaldehyde, which then electrophilically attacks the cresol red molecule. This process results in the addition of glycine methyl groups to the cresol red backbone, yielding the final this compound product.

Applications

This compound has found utility in two primary scientific domains: as a complexometric indicator for the determination of metal ions and as a specialized stain in the field of neurohistology.

Complexometric Indicator for Metal Ion Determination

This compound is a sensitive indicator for the complexometric titration of various metal ions. It forms colored complexes with metal ions such as aluminum (Al³⁺), gallium (Ga³⁺), and indium (In³⁺) in aqueous solutions.[4] The formation of these metal-dye complexes results in a distinct color change, which allows for the quantitative determination of the metal ion concentration. This property is particularly valuable in analytical chemistry for spectrophotometric analysis.

Neurohistological Staining

In the field of neuroscience, this compound is employed as a stain for nervous tissue.[5] This application is crucial for the pathological examination of nerve tissue and neuroglia, aiding in the visualization and analysis of cellular structures.[5]

Experimental Protocols

Preparation of this compound Indicator Solution

A standard indicator solution of this compound can be prepared for use in titrations and other analytical procedures.

Methodology:

-

Weighing: Accurately weigh 0.1 g of this compound (sodium salt).

-

Dissolving: In a 100 ml volumetric flask, dissolve the weighed this compound in a mixture of 2.65 ml of 0.1 M sodium hydroxide (B78521) and 20 ml of 95% ethanol. Gentle warming may be required to facilitate dissolution.

-

Dilution: Once completely dissolved, dilute the solution to the 100 ml mark with distilled water.

-

Storage: Store the resulting indicator solution at room temperature in a well-sealed container.

Spectrophotometric Determination of Metal Ions

This protocol outlines a general procedure for the spectrophotometric determination of a metal ion using this compound as a complexometric indicator.

Methodology:

-

Preparation of Standard Solutions: Prepare a series of standard solutions of the metal ion of interest with known concentrations.

-

Complex Formation: To a specific volume of each standard solution, add a defined amount of the this compound indicator solution. The pH of the solution should be adjusted to the optimal range for complex formation with the target metal ion.

-

Spectrophotometric Measurement: Measure the absorbance of each solution at the wavelength of maximum absorbance (λmax) for the metal-Glycine Cresol Red complex using a spectrophotometer.

-

Calibration Curve: Plot a calibration curve of absorbance versus the concentration of the metal ion.

-

Sample Analysis: Prepare the unknown sample in the same manner as the standard solutions and measure its absorbance.

-

Concentration Determination: Determine the concentration of the metal ion in the unknown sample by interpolating its absorbance on the calibration curve.

Neurohistological Staining Protocol

The following is a generalized protocol for the use of this compound in staining nervous tissue sections. Specific incubation times and concentrations may need to be optimized depending on the tissue type and desired staining intensity.

Methodology:

-

Tissue Preparation: Deparaffinize and rehydrate tissue sections through a series of xylene and graded alcohol solutions.

-

Staining: Immerse the slides in a freshly prepared this compound staining solution for a designated period.

-

Differentiation: Briefly rinse the slides in a differentiating solution (e.g., acidified alcohol) to remove excess stain and enhance contrast.

-

Dehydration and Mounting: Dehydrate the stained sections through graded alcohols, clear in xylene, and mount with a suitable mounting medium.

References

- 1. Preparation of Indicator Solutions | Pharmaguideline [pharmaguideline.com]

- 2. oarjbp.com [oarjbp.com]

- 3. Mannich Reaction [organic-chemistry.org]

- 4. [The use of the complexometric indicator this compound as a stain in neurohistology] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

An In-depth Technical Guide to the Synthesis of Glycine Cresol Red

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the synthesis pathway for Glycine (B1666218) Cresol Red, a complexometric indicator and biological stain. The synthesis is presented as a two-step process, beginning with the formation of Cresol Red, followed by a Mannich-type reaction to introduce glycine moieties. This document outlines the experimental protocols, key reactants, and visual representations of the chemical transformations involved.

Overview of the Synthesis Pathway

The synthesis of Glycine Cresol Red is accomplished through a two-stage procedure. The first stage involves the condensation of o-sulfobenzoic acid anhydride (B1165640) with o-cresol (B1677501) to produce the intermediate, Cresol Red (o-cresolsulfonephthalein). The second stage is a Mannich reaction where Cresol Red is reacted with glycine and formaldehyde (B43269) to yield the final product, this compound. This reaction introduces N,N'-bis(carboxymethyl)aminomethyl groups onto the Cresol Red backbone, imparting its characteristic metal-chelating properties.

Data Presentation: Reactants

The following table summarizes the key reactants required for the synthesis of this compound.

| Reactant | Chemical Formula | Molecular Weight ( g/mol ) | Role |

| o-Sulfobenzoic Acid Anhydride | C₇H₄O₄S | 184.17 | Starting material for Cresol Red |

| o-Cresol | C₇H₈O | 108.14 | Starting material for Cresol Red |

| Anhydrous Zinc Chloride | ZnCl₂ | 136.38 | Catalyst for condensation |

| Glycine | C₂H₅NO₂ | 75.07 | Amino acid for Mannich reaction |

| Formaldehyde (37% solution) | CH₂O | 30.03 | Carbonyl source for Mannich reaction |

| Glacial Acetic Acid | C₂H₄O₂ | 60.05 | Solvent for Mannich reaction |

| Sodium Hydroxide (B78521) | NaOH | 40.00 | pH adjustment and purification |

Experimental Protocols

The following protocols are based on established methods for the synthesis of phthalein dyes and their subsequent modification via the Mannich reaction.

Step 1: Synthesis of Cresol Red (o-Cresolsulfonephthalein)

This procedure is adapted from a patented method for the preparation of Cresol Red.

Methodology:

-

In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a reflux condenser, place 18.4 g (0.1 mol) of o-sulfobenzoic acid anhydride, 21.6 g (0.2 mol) of o-cresol, and 27.3 g (0.2 mol) of anhydrous zinc chloride.

-

Heat the mixture with stirring to a temperature of 115-120°C.

-

Maintain this temperature for 3.5-4 hours. The reaction mixture will become a viscous, dark red mass.

-

After the reaction is complete, allow the mixture to cool to approximately 80-90°C.

-

Carefully add 100 mL of water and 10 mL of concentrated hydrochloric acid to the reaction mixture.

-

Heat the mixture to boiling while stirring vigorously to break up the solid mass and form a fine dispersion.

-

While still hot, pour the contents into a separate beaker and wash the product by decantation with 30-40°C warm water until the washings are neutral.

-

Filter the crude Cresol Red and dry it in an oven at 100°C.

-

For further purification, the dried product can be washed with diethyl ether and benzene (B151609) to remove any unreacted o-cresol.

Step 2: Synthesis of this compound via Mannich Reaction

This protocol is inferred from the known synthesis of similar phthalein-complexones, such as Glycinethymol Blue.

Methodology:

-

In a reaction vessel, dissolve 3.82 g (0.01 mol) of Cresol Red and 1.50 g (0.02 mol) of glycine in 50 mL of glacial acetic acid.

-

Cool the mixture in an ice bath to below 10°C.

-

Slowly add 1.62 g of 37% formaldehyde solution (0.02 mol) to the cooled mixture with constant stirring.

-

After the addition is complete, continue stirring at a low temperature for one hour, then allow the mixture to slowly warm to room temperature and stir for an additional 24 hours.

-

The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture into 200 mL of ice-cold water to precipitate the crude product.

-

Filter the precipitate and wash it with cold water.

-

To purify the this compound, dissolve the crude product in a minimum amount of dilute sodium hydroxide solution and re-precipitate it by adding dilute hydrochloric acid until the pH is neutral.

-

Filter the purified product, wash with cold water, and dry under vacuum.

Mandatory Visualization: Reaction Mechanism

The core of the second synthesis step is the Mannich reaction, an aminomethylation that attaches the glycine moieties to the Cresol Red structure.

Glycine Cresol Red vs. Cresol Red: A Technical Guide to Their Core Differences

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the fundamental differences between Glycine (B1666218) Cresol (B1669610) Red and Cresol Red, two related yet functionally distinct chemical compounds. While their names suggest a close relationship, their chemical structures, primary applications, and operational mechanisms diverge significantly. This guide provides a comprehensive comparison of their properties, applications, and the experimental protocols for their use in research and development.

Core Chemical and Physical Properties

A side-by-side comparison of the key quantitative data for Glycine Cresol Red and Cresol Red reveals their distinct chemical identities.

| Property | Cresol Red | This compound |

| Synonyms | o-Cresolsulfonephthalein | N,N'-[(3H-2,1-Benzoxathiole-1,1-dioxide)-3-ylidenebis[(6-hydroxy-5-methyl-3,1-phenylene)methylene]]bisglycine, sodium salt |

| Molecular Formula | C₂₁H₁₈O₅S | C₂₇H₂₇N₂NaO₉S or C₂₇H₂₈N₂Na₂O₉S |

| Molecular Weight | 382.43 g/mol [1] | ~578.57 g/mol [2] |

| CAS Number | 1733-12-6 | 77031-64-2[2] |

| Primary Function | pH Indicator | Complexometric Indicator[3] |

| pH Indicator Range 1 | pH 0.2 (red) - 1.8 (yellow)[4][5] | Not reported as a pH indicator |

| pH Indicator Range 2 | pH 7.2 (yellow) - 8.8 (red/purple)[4][6][7] | Not reported as a pH indicator |

Chemical Structure and Synthesis

The fundamental difference between Cresol Red and this compound lies in their chemical structure. Cresol Red is a triphenylmethane (B1682552) dye belonging to the sultone family.[1] this compound is a derivative of Cresol Red, synthesized through a Mannich reaction. This reaction involves the aminoalkylation of the acidic protons of Cresol Red with formaldehyde (B43269) and the amino acid glycine. This structural modification imparts new functional properties to the molecule.

Functional Differences and Primary Applications

The structural divergence between Cresol Red and this compound dictates their distinct applications in scientific research.

Cresol Red: A pH Indicator

Cresol Red is widely utilized as a pH indicator due to its distinct color changes at two different pH ranges.[4][5] This dual-range property makes it a versatile tool for various acid-base titrations and for monitoring the pH of solutions.

-

Acidic Range (pH 0.2-1.8): Cresol Red transitions from red in strongly acidic solutions to yellow as the pH increases.[4][5]

-

Alkaline Range (pH 7.2-8.8): It exhibits a color change from yellow in neutral to slightly alkaline solutions to a reddish-purple in more alkaline conditions.[4][6][7]

Beyond its role as a pH indicator, Cresol Red also finds applications as a tracking dye in agarose (B213101) and polyacrylamide gel electrophoresis.[6]

This compound: A Complexometric Indicator

The addition of glycine moieties to the Cresol Red structure transforms it into a complexometric (or metallochromic) indicator. The nitrogen and oxygen atoms of the glycine groups act as chelating agents, allowing the molecule to form stable, colored complexes with metal ions.

This compound is primarily used for the spectrophotometric determination of metal ions, such as aluminum (Al³⁺), gallium (Ga³⁺), and indium (In³⁺).[3] The formation of the metal-indicator complex results in a color change that can be quantified to determine the concentration of the metal ion in a sample. It has also been used as a stain in neurohistology.[8]

Experimental Protocols

Preparation of Cresol Red Indicator Solution (0.04% w/v)

This protocol describes the preparation of a Cresol Red solution for use as a pH indicator.

Materials:

-

Cresol Red powder

-

0.01 M Sodium Hydroxide (NaOH) solution

-

Distilled or deionized water

-

250 mL volumetric flask

-

Pipette

-

Magnetic stirrer and stir bar (optional)

Procedure:

-

Weigh out 0.1 g of Cresol Red powder.

-

In a 250 mL volumetric flask, add 26.2 mL of 0.01 M NaOH solution.

-

Add the weighed Cresol Red powder to the NaOH solution in the flask.

-

Gently swirl the flask or use a magnetic stirrer to dissolve the powder completely.

-

Once the Cresol Red is fully dissolved, dilute the solution to the 250 mL mark with distilled or deionized water.

-

Stopper the flask and invert it several times to ensure the solution is homogeneous.

-

The resulting solution is a 0.04% (w/v) Cresol Red indicator.

General Protocol for Complexometric Titration using this compound

This protocol provides a general outline for the use of this compound as a complexometric indicator for the titration of metal ions with EDTA. The specific pH and buffer system will depend on the metal ion being analyzed.

Materials:

-

This compound indicator

-

EDTA (ethylenediaminetetraacetic acid) standard solution

-

Sample solution containing the metal ion of interest

-

Appropriate buffer solution to maintain a constant pH

-

Burette, conical flask, and other standard titration equipment

Procedure:

-

Pipette a known volume of the sample solution containing the metal ion into a conical flask.

-

Add a suitable buffer to adjust the pH of the solution to the optimal range for the metal-EDTA complex formation.

-

Add a few drops of the this compound indicator solution. The solution should develop a color corresponding to the metal-indicator complex.

-

Titrate the solution with a standardized EDTA solution from a burette.

-

As the EDTA is added, it will displace the this compound from the metal ion, forming a more stable metal-EDTA complex.

-

The endpoint of the titration is reached when the color of the solution changes sharply, indicating that all the metal ions have been complexed by the EDTA and the indicator is in its free form.

-

Record the volume of EDTA used to calculate the concentration of the metal ion in the sample.

Conclusion

References

- 1. calpaclab.com [calpaclab.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Cresol red indicator grade, Dye content 95 % - ideal solutions [idealmedical.co.za]

- 4. Cresol Red, 0.04% Aqueous, pH 0.2 to 1.8 Red to Yellow, pH 7.2 to 8.8 Yellow to Purple, Certified, LabChem™ | Fisher Scientific [fishersci.ca]

- 5. goldbio.com [goldbio.com]

- 6. Cresol Red: A Comprehensive Guide For Chemical Importers, Reagent Manufacturers, And Paint Industries | OCTAGONCHEM [octagonchem.com]

- 7. [The use of the complexometric indicator this compound as a stain in neurohistology] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. digitalcollections.ohsu.edu [digitalcollections.ohsu.edu]

Understanding the Color Change of Glycine Cresol Red: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the color change properties of Glycine (B1666218) Cresol (B1669610) Red. It is designed to offer a comprehensive understanding for researchers, scientists, and professionals in drug development who utilize colorimetric indicators in their work. This document synthesizes available data on Glycine Cresol Red and the closely related, well-documented compound, Cresol Red, to provide a thorough analysis of its likely mechanisms of action.

Introduction to this compound

This compound is a complex organic dye.[1][2] While it shares a structural heritage with the common pH indicator Cresol Red, this compound is distinguished by the incorporation of glycine moieties into its structure. This structural modification significantly influences its chemical properties and applications. The molecular formula for this compound is C27H28N2O9S, and its sodium salt is C27H27N2NaO9S.[1][3] It is primarily recognized for its role as a complexometric indicator, forming colored complexes with various metal ions.[4] Additionally, it has found application as a specialized stain in the field of neurohistology.[5]

The Color Change Mechanism: A Tale of Two Functions

The name "this compound" suggests a dual functionality: the pH-dependent color change characteristic of Cresol Red and the metal-ion complexing ability imparted by the glycine groups. However, available scientific literature predominantly details its function as a complexometric indicator, with limited information on its specific pH indicator range. To provide a comprehensive understanding, we will explore both aspects.

This compound as a Complexometric Indicator

The primary documented function of this compound is as a complexometric indicator. In this capacity, it undergoes a distinct color change upon binding with specific metal ions. It is known to form colored complexes with trivalent metal ions such as Aluminum (Al³⁺), Gallium (Ga³⁺), and Indium (In³⁺).[4] This property allows for the quantitative determination of these ions in solution through spectrophotometry.[4]

The color change in this context is due to the formation of a coordination complex between the this compound molecule and the metal ion. This interaction alters the electronic structure of the dye's chromophore, leading to a shift in its maximum absorbance wavelength and a corresponding change in the observed color. The glycine residues, with their carboxylate and amino groups, are excellent chelating agents that facilitate this complex formation.

The pH Indicator Properties of the Parent Compound: Cresol Red

To understand the likely pH-indicating behavior of this compound, it is instructive to examine its parent compound, Cresol Red. Cresol Red is a well-characterized pH indicator with two distinct transition ranges.[6][7]

Table 1: pH Indicator Properties of Cresol Red

| pH Range | Color Change (from acidic to basic) |

| 0.2 - 1.8 | Red to Yellow |

| 7.2 - 8.8 | Yellow to Reddish-purple |

The color change of Cresol Red is a result of pH-dependent structural transformations. As a member of the sulfonphthalein family of dyes, its structure changes from a lactone form in acidic conditions to a quinoid form in alkaline conditions. This change in the electronic conjugation of the molecule is responsible for the observed color shift.

Proposed Signaling Pathway for this compound

Based on its structure and the known properties of its parent compound, a logical signaling pathway for the dual functionality of this compound can be proposed. The molecule likely exists in different states depending on the pH and the presence of metal ions.

Caption: Proposed equilibria of this compound.

Experimental Protocols

To elucidate the precise pH indicator properties of this compound and to characterize its function as a complexometric indicator, the following experimental protocols are recommended.

Determination of pH Indicator Range

This experiment aims to determine the pH transition range(s) and corresponding color changes of this compound.

Materials:

-

This compound

-

A series of buffer solutions with known pH values (e.g., from pH 1 to 12)

-

Spectrophotometer

-

Cuvettes

-

pH meter

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Indicator Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol (B145695) or deionized water).

-

Preparation of Test Solutions: In a series of volumetric flasks, add a small, constant volume of the this compound stock solution to each of the buffer solutions covering the desired pH range.

-

Visual Observation: Visually record the color of each solution.

-

Spectrophotometric Analysis: For each solution, measure the absorbance spectrum over the visible range (e.g., 400-700 nm) using a spectrophotometer.

-

Data Analysis: Plot the absorbance at the wavelength of maximum absorbance (λmax) for both the acidic and basic forms against the pH. The inflection point of this curve will indicate the pKa of the indicator.

Caption: Experimental workflow for pH indicator characterization.

Characterization of Complexometric Properties

This protocol outlines the steps to determine the stoichiometry and stability of the this compound-metal complex.

Materials:

-

This compound solution

-

Stock solutions of the metal ions of interest (e.g., Al³⁺, Ga³⁺, In³⁺)

-

Buffer solution to maintain a constant pH

-

Spectrophotometer

-

Cuvettes

-

Volumetric flasks and pipettes

Procedure:

-

Method of Continuous Variations (Job's Plot): a. Prepare a series of solutions with a constant total concentration of this compound and the metal ion, but with varying mole fractions of each. b. Maintain a constant pH with a suitable buffer. c. Measure the absorbance of each solution at the λmax of the complex. d. Plot the absorbance versus the mole fraction of the ligand. The maximum of the plot will correspond to the stoichiometry of the complex.

-

Mole-Ratio Method: a. Prepare a series of solutions with a fixed concentration of the metal ion and varying concentrations of this compound. b. Measure the absorbance of each solution at the λmax of the complex. c. Plot the absorbance versus the molar ratio of ligand to metal. The plot will consist of two straight lines, and their intersection will give the stoichiometry.

Conclusion

This compound is a versatile organic dye with established applications as a complexometric indicator and a histological stain. While its structural relationship to Cresol Red suggests inherent pH-indicating properties, these are not extensively documented in the current body of scientific literature. The experimental protocols outlined in this guide provide a clear path for the comprehensive characterization of this compound's colorimetric responses to both pH and metal ion concentration. A thorough investigation of these properties will undoubtedly broaden the applicability of this compound in analytical chemistry, materials science, and various biomedical research fields.

References

- 1. calpaclab.com [calpaclab.com]

- 2. This compound, CasNo.77031-64-2 Career Henan Chemical Co China (Mainland) [Henankerui.lookchem.com]

- 3. scbt.com [scbt.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. [The use of the complexometric indicator this compound as a stain in neurohistology] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Cresol red indicator grade, Dye content 95 % - ideal solutions [idealmedical.co.za]

- 7. Cresol Red: A Comprehensive Guide For Chemical Importers, Reagent Manufacturers, And Paint Industries | OCTAGONCHEM [octagonchem.com]

An In-depth Technical Guide to the Safety and Handling of Glycine Cresol Red

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for Glycine cresol (B1669610) red, a complexometric indicator used in various laboratory applications.[1] Adherence to these guidelines is crucial for ensuring a safe laboratory environment and minimizing potential exposure risks.

Hazard Identification and Classification

Glycine cresol red is not classified as a hazardous substance or mixture according to the Globally Harmonized System (GHS). However, as with any chemical, it should be handled with care to avoid potential irritation or other health effects.[2][3]

Physical and Chemical Properties

Limited specific data is available for the physical and chemical properties of this compound. The following table summarizes the available information.

| Property | Data |

| Physical State | Solid[4] |

| Appearance | White Powder |

| Odor | Odorless[5] |

| Molecular Formula | C₂₇H₂₇N₂NaO₉S[6] |

| Molecular Weight | 578.57 g/mol [6] |

| Solubility | Soluble in water[3][5] |

| Melting Point | No data available[4] |

| Boiling Point | No data available[4] |

| Flash Point | No data available[5] |

| pH | 5.9-6.4 (5% aqueous solution)[5] |

Toxicological Information

There is no specific toxicological data available for this compound.[4] The table below reflects the absence of quantitative data.

| Toxicity Metric | Value |

| Acute Oral Toxicity (LD50) | No data available |

| Acute Dermal Toxicity (LD50) | No data available |

| Skin Corrosion/Irritation | No data available[4] |

| Serious Eye Damage/Irritation | No data available[4] |

| Respiratory or Skin Sensitization | No data available[4] |

| Carcinogenicity | No data available[4] |

| Mutagenicity | No data available[4] |

| Reproductive Toxicity | No data available[4] |

Handling and Storage

Proper handling and storage procedures are essential to maintain the integrity of this compound and ensure laboratory safety.

7.1. Safe Handling:

-

Handle in a well-ventilated area.[4]

-

Avoid contact with skin and eyes by wearing suitable protective clothing.[4]

-

Prevent the formation of dust and aerosols.[4]

-

Do not eat, drink, or smoke when using this product.[3]

7.2. Storage:

-

Store in a cool, dry, and well-ventilated place.[4]

-

Keep the container tightly closed.[4]

-

Store away from incompatible materials such as oxidizing agents.[3][5]

Personal Protective Equipment (PPE)

The following personal protective equipment is recommended when handling this compound:

| PPE Type | Specifications |

| Eye/Face Protection | Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[4] |

| Skin Protection | Impervious clothing and chemical-resistant gloves (inspected prior to use).[4] |

| Respiratory Protection | A full-face respirator should be used if exposure limits are exceeded or if irritation is experienced.[4] |

First Aid Measures

In the event of exposure, follow these first aid procedures:

| Exposure Route | First Aid Protocol |

| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, give artificial respiration and seek immediate medical attention. Do not use mouth-to-mouth resuscitation if the chemical was ingested or inhaled.[4] |

| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water. Consult a doctor if irritation persists.[2][4] |

| Eye Contact | Rinse the eyes with pure water for at least 15 minutes, holding the eyelids apart.[2] Seek immediate medical attention.[4] |

| Ingestion | Rinse the mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person.[4] Seek medical attention if symptoms develop.[2] |

Accidental Release Measures

In case of a spill or accidental release:

-

Ensure adequate ventilation and remove all sources of ignition.[4]

-

Evacuate personnel to a safe area.[4]

-

Use personal protective equipment, including chemical-impermeable gloves.[4]

-

Prevent the chemical from entering drains.[4]

-

Collect the spilled material using spark-proof tools and place it in a suitable, closed container for disposal.[4]

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[4]

-

Special Hazards: No specific data available.

-

Protective Equipment: Wear a self-contained breathing apparatus for firefighting if necessary.[4]

Disposal Considerations

Dispose of this compound and its containers in accordance with local, regional, and national regulations.[4] Discharge into the environment must be avoided.[4]

Visualizations

Experimental and Logical Workflows

The following diagrams illustrate key safety and handling workflows for this compound.

Caption: General workflow for safely handling this compound.

Caption: Decision-making process for first aid based on exposure route.

References

A Technical Guide to the Solubility of Glycine Cresol Red

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of Glycine Cresol (B1669610) Red. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on providing a framework for its determination, including qualitative solubility information and a detailed experimental protocol.

Introduction to Glycine Cresol Red

This compound is a complexometric indicator and a derivative of Cresol Red. It is utilized in analytical chemistry for the spectrophotometric determination of various metal ions.[1] Its chemical structure, featuring both the triphenylmethane (B1682552) dye backbone of Cresol Red and the amino acid glycine, suggests a nuanced solubility profile influenced by both its aromatic and amino acid functionalities. Understanding its behavior in different solvents is crucial for its application in various experimental and developmental settings.

Qualitative Solubility Profile

Table 1: Qualitative Solubility of this compound and Related Compounds

| Compound | Water | Ethanol | Other Solvents |

| This compound | Water Soluble[2] | No data available | No data available |

| Cresol Red | Sparingly soluble[3] | Soluble[3] | Soluble in alkali solutions[4] |

| Glycine | Soluble[5] | Sparingly soluble | No data available |

Note: This table is based on available qualitative data and is intended as a preliminary guide. Experimental verification is highly recommended.

Experimental Protocol for Determining Quantitative Solubility

To obtain precise solubility data for this compound, a standardized experimental protocol is essential. The following methodology is a generalized approach based on established techniques for solubility determination.[3]

Materials and Equipment

-

This compound (high purity)

-

Solvents of interest (e.g., Water, Ethanol, Methanol, Acetone, DMSO)

-

Analytical balance

-

Volumetric flasks

-

Centrifuge

-

Spectrophotometer (UV-Vis)

-

Thermostatically controlled shaker or incubator

-

Syringe filters (0.45 µm)

-

pH meter

Procedure

-

Preparation of Standard Solutions:

-

Accurately weigh a known mass of this compound.

-

Dissolve it in a suitable solvent to prepare a stock solution of known concentration.

-

Prepare a series of standard solutions of decreasing concentrations by serial dilution.

-

-

Equilibrium Solubility Determination (Shake-Flask Method):

-

Add an excess amount of this compound to a known volume of the solvent of interest in a sealed container.

-

Agitate the mixture at a constant temperature (e.g., 25 °C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After the equilibration period, cease agitation and allow the suspension to settle.

-

Centrifuge the suspension to pellet the undissolved solid.

-

Carefully withdraw a sample of the supernatant and filter it using a syringe filter to remove any remaining solid particles.

-

-

Quantification:

-

Measure the absorbance of the filtered supernatant at the wavelength of maximum absorbance (λmax) for this compound using a UV-Vis spectrophotometer.

-

Construct a calibration curve by plotting the absorbance of the standard solutions against their known concentrations.

-

Determine the concentration of this compound in the saturated supernatant by interpolating its absorbance on the calibration curve.

-

-

Data Reporting:

-

Express the solubility in standard units such as mg/mL or mol/L.

-

Record the temperature at which the solubility was determined.

-

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of this compound solubility.

Caption: Experimental workflow for solubility determination.

Conclusion

This technical guide outlines the current understanding of this compound's solubility and provides a robust experimental framework for its quantitative determination. For researchers and professionals in drug development, accurate solubility data is a cornerstone of reliable experimental design and formulation. It is strongly recommended that the protocol described herein be followed to generate precise and reproducible solubility profiles for this compound in various solvents relevant to specific research and development needs.

References

Glycine cresol red discovery and historical background.

For Researchers, Scientists, and Drug Development Professionals

Abstract

Glycine (B1666218) Cresol Red is a complexometric indicator belonging to the sulfonphthalein family of dyes. Renowned for its utility in the spectrophotometric determination of various metal ions, it forms distinctly colored complexes, enabling precise quantitative analysis. This technical guide provides an in-depth exploration of the historical background, synthesis, physicochemical properties, and applications of Glycine Cresol Red, with a focus on its role as a metallochromic indicator. Detailed experimental protocols, quantitative data, and mechanistic diagrams are presented to serve as a comprehensive resource for researchers in analytical chemistry, biochemistry, and drug development.

Historical Background

The specific discovery of this compound is not well-documented in readily available literature. However, its historical context is rooted in the broader development of phthalein and sulfonphthalein dyes in the late 19th and early 20th centuries. This class of compounds originated with the synthesis of phenolphthalein (B1677637) by Adolf von Baeyer in 1871. The subsequent exploration of related structures led to a wide array of pH and metallochromic indicators.

This compound is a derivative of Cresol Red, a common pH indicator. The introduction of the glycine moiety transforms the molecule into a chelating agent, significantly enhancing its utility for the determination of metal ions. The synthesis of such aminoalkyl derivatives of sulfonphthalein dyes is often achieved through the Mannich reaction, a versatile method for aminoalkylation developed by Carl Mannich in the early 20th century. The application of this compound as a complexometric indicator for the spectrophotometric analysis of metal ions has been a subject of study since at least the mid-1970s.

Physicochemical Properties

This compound, also referred to in the literature as Semi-Glycinecresol Red (SGCR), is a polyprotic acid. Its properties as both an acid-base indicator and a chelating agent are central to its function.

Acid-Base Properties

The deprotonation of this compound occurs in a stepwise manner, with each dissociation constant (pKa) corresponding to a specific acidic proton. These values are crucial for understanding the pH-dependent behavior of the indicator and its metal complexes.

| Property | Value |

| pKa1 | 3.65 |

| pKa2 | 7.35 |

| pKa3 | 10.70 |

| pKa4 | 11.90 |

| Table 1: Acid Dissociation Constants of Semi-Glycinecresol Red (SGCR) at 25°C and an ionic strength of 0.1 M (NaClO4). |

Complexometric Properties

This compound forms stable, colored complexes with a variety of metal ions. The stoichiometry of these complexes is typically 1:1 or 1:2 (metal:ligand), depending on the metal ion and the reaction conditions. The formation of these complexes leads to a significant shift in the maximum absorption wavelength (λmax) of the dye, allowing for the quantitative determination of the metal ion concentration.

| Metal Ion | Complex Stoichiometry (M:L) | λmax (nm) of Complex | Molar Absorptivity (ε) of Complex (L·mol⁻¹·cm⁻¹) | Log Stability Constant (log K) |

| Cu(II) | 1:1 (acidic) | 530 | Not Reported | Not Reported |

| Cu(II) | 1:2 (alkaline) | 600 | Not Reported | Not Reported |

| Zn(II) | 1:2 (alkaline) | 575 | Not Reported | Not Reported |

| Pb(II) | 1:2 (alkaline) | 590 | Not Reported | Not Reported |

| W(VI) | 1:1 | 540 | 1.8 x 10⁴ | Not Reported |

| Table 2: Complexometric Properties of this compound with Various Metal Ions. Data for Cu(II), Zn(II), and Pb(II) is for Semi-Glycinecresol Red. |

Experimental Protocols

Proposed Synthesis of this compound

Materials:

-

o-Cresolsulfonphthalein (Cresol Red)

-

Glycine

-

Formaldehyde (B43269) (37% aqueous solution)

-

Sodium hydroxide (B78521)

-

Hydrochloric acid

-

Anhydrous sodium sulfate

Procedure:

-

Preparation of Cresol Red Solution: Dissolve one equivalent of Cresol Red in a minimal amount of ethanol in a round-bottom flask.

-

Preparation of Glycine Solution: In a separate beaker, dissolve one equivalent of glycine in an aqueous solution of sodium hydroxide (one equivalent), then add one equivalent of formaldehyde. Stir until a clear solution is obtained.

-

Mannich Reaction: Slowly add the glycine-formaldehyde solution to the Cresol Red solution with constant stirring. The reaction mixture is then refluxed for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography.

-

Work-up and Purification: After cooling to room temperature, the solvent is removed under reduced pressure. The residue is dissolved in water and acidified with dilute hydrochloric acid to precipitate the crude product. The precipitate is collected by filtration, washed with cold water, and dried.

-

Further Purification: The crude product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol-water) or by column chromatography on silica (B1680970) gel using a suitable eluent (e.g., a gradient of dichloromethane and methanol).

-

Characterization: The final product should be characterized by techniques such as ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry to confirm its structure and purity.

Caption: Proposed workflow for the synthesis of this compound.

Spectrophotometric Determination of a Metal Ion (General Protocol)

This protocol outlines the general steps for using this compound for the quantitative analysis of a metal ion.

Materials:

-

Stock solution of the metal ion of known concentration

-

This compound indicator solution

-

Buffer solution to maintain the optimal pH

-

UV-Vis spectrophotometer

Procedure:

-

Preparation of Standard Solutions: Prepare a series of standard solutions of the metal ion by diluting the stock solution.

-

Complex Formation: To each standard solution, add a specific volume of the this compound solution and the buffer solution. Allow sufficient time for the complex formation to complete.

-

Spectrophotometric Measurement: Measure the absorbance of each standard solution at the λmax of the metal-indicator complex.

-

Calibration Curve: Plot a graph of absorbance versus the concentration of the metal ion to generate a calibration curve.

-

Sample Analysis: Prepare the unknown sample in the same manner as the standard solutions and measure its absorbance. Determine the concentration of the metal ion in the sample using the calibration curve.

Caption: Workflow for spectrophotometric metal ion analysis.

Signaling Pathways and Mechanisms

The primary mechanism of action for this compound as a metallochromic indicator is the formation of a coordination complex with a metal ion. The glycine moieties appended to the Cresol Red backbone act as the primary coordination sites.

Proposed Metal Chelation Mechanism

The iminodiacetate (B1231623) group (from the glycine and formaldehyde) provides a nitrogen donor and two carboxylate oxygen donors. The phenolic oxygen atoms of the Cresol Red structure can also participate in coordination. This multi-dentate chelation results in a stable complex and a significant change in the electronic structure of the dye, leading to the observed color change.

Caption: Chelation of a metal ion by this compound.

Conclusion

This compound is a valuable tool in analytical chemistry, offering a reliable and sensitive method for the spectrophotometric determination of a range of metal ions. Its synthesis, likely through a Mannich reaction, endows the Cresol Red framework with chelating properties, leading to the formation of vividly colored metal complexes. The quantitative data on its acid-base and complexometric properties provide a solid foundation for the development of new analytical methods. This guide serves as a comprehensive resource for researchers and professionals, consolidating the available knowledge and providing practical protocols and mechanistic insights to facilitate its application in the laboratory. Further research to fully elucidate the structure of its various metal complexes and to develop a standardized, high-yield synthesis protocol would be of significant benefit to the scientific community.

Spectrophotometric Properties of Glycine Cresol Red: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Glycine (B1666218) Cresol Red is a complexometric indicator primarily utilized in the spectrophotometric determination of various metal ions. Its molecular structure, derived from Cresol Red, incorporates iminodiacetate (B1231623) groups that facilitate the formation of colored complexes with metal cations. This binding event leads to a discernible change in the visible absorption spectrum, enabling the quantitative analysis of the target ion. While detailed spectrophotometric data for the free Glycine Cresol Red molecule is not extensively available in contemporary literature, its application in analytical chemistry is documented. This guide summarizes the known properties of this compound, provides generalized experimental protocols for its use, and presents the detailed spectrophotometric characteristics of its parent compound, Cresol Red, for comparative reference.

Introduction to this compound

This compound is a derivative of the pH indicator Cresol Red. The key structural modification is the addition of glycine or iminodiacetate moieties, which function as chelating agents. This structural feature shifts its primary utility from a pH indicator to a complexometric indicator for metal ions. It is employed in analytical procedures to quantify metals such as aluminum (Al³⁺), gallium (Ga³⁺), indium (In³⁺), tungsten (W⁶⁺), iron (Fe³⁺), and copper (Cu²⁺).[1][2] The formation of a metal-indicator complex results in a distinct color change, and the absorbance of this complex is measured spectrophotometrically.

Table 1: General Properties of this compound

| Property | Value |

| Synonym | 3′,3′′-Bis-(N-[carboxymethyl]aminomethyl)-o-cresolsulfonphthalein |

| CAS Number | 77031-64-2 |

| Molecular Formula (Sodium Salt) | C₂₇H₂₇N₂NaO₉S |

| Primary Application | Complexometric indicator for spectrophotometric metal ion analysis.[1] |

| Reported Metal Ion Analytes | Al³⁺, Ga³⁺, In³⁺, W⁶⁺, Fe³⁺, Cu²⁺.[1][2] |

Principle of Complexometric Analysis

The use of this compound in spectrophotometry is based on the formation of a stable, colored complex with a target metal ion (Mⁿ⁺). The reaction can be generalized as:

Indicator (free) + Mⁿ⁺ ⇌ [Indicator-M]ⁿ⁺ complex

The free indicator and the metal-indicator complex exhibit different absorption spectra. By measuring the absorbance at the wavelength where the complex shows maximum absorbance (λmax), the concentration of the metal ion can be determined, typically following the Beer-Lambert Law. The stability and stoichiometry of the complex, as well as the optimal pH for its formation, are critical parameters in developing a specific analytical method.

Caption: Logical flow of complexometric analysis using this compound.

Experimental Protocols

While specific protocols vary depending on the analyte, a general methodology for the spectrophotometric determination of a metal ion using this compound can be outlined.

3.1. Preparation of Reagents

-

This compound Indicator Solution: Prepare a stock solution of a specified concentration (e.g., 0.1% w/v) by dissolving the sodium salt of this compound in deionized water.

-

Buffer Solution: Prepare a buffer solution to maintain the optimal pH for the complex formation with the target metal ion. The choice of buffer (e.g., acetate, HEPES) and pH is method-dependent.

-

Standard Metal Ion Solution: Prepare a certified standard stock solution of the metal ion to be analyzed. Working standards are prepared by diluting the stock solution.

3.2. General Analytical Procedure

-

Sample Preparation: The sample containing the metal ion of interest may require pretreatment, such as digestion or extraction, to bring the analyte into a suitable solution and remove interfering substances.

-

pH Adjustment: To an aliquot of the prepared sample or standard solution, add the buffer to adjust the pH to the optimal range for complex formation.

-

Complex Formation: Add a precise volume of the this compound indicator solution. Allow sufficient time for the complexation reaction to reach equilibrium.

-

Spectrophotometric Measurement: Measure the absorbance of the solution at the λmax of the metal-indicator complex against a reagent blank.

-

Calibration: Construct a calibration curve by plotting the absorbance values of the working standards against their known concentrations.

-

Quantification: Determine the concentration of the metal ion in the sample by interpolating its absorbance value on the calibration curve.

Caption: A generalized workflow for spectrophotometric analysis.

Spectrophotometric Properties of Cresol Red (Reference Compound)

Disclaimer: The following data pertains to Cresol Red, the parent compound of this compound. Due to structural differences, the spectrophotometric properties of this compound will vary. This information is provided for comparative and contextual purposes only.

Cresol Red is a sulfonephthalein dye that acts as a pH indicator with two distinct transition ranges.[3]

Table 2: pH-Dependent Properties of Cresol Red

| pH Range | Color Change | Form | λmax |

| 0.2 - 1.8 | Red to Yellow | H₂In⁺ / HIn | ~518 nm (protonated) |

| 7.2 - 8.8 | Yellow to Reddish-purple | HIn / In²⁻ | ~434 nm (acidic form), ~573 nm (basic form)[4] |

The change in color corresponds to shifts in the electronic structure of the molecule as it undergoes protonation and deprotonation, altering the extent of the conjugated π-system and thus the wavelength of light absorbed.

Caption: Equilibrium states of the Cresol Red indicator at different pH levels.

Conclusion

This compound serves as a valuable tool in analytical chemistry for the spectrophotometric quantification of metal ions. Its utility is derived from its ability to form distinctly colored complexes with these ions. While specific data on the fundamental spectrophotometric properties of the free indicator are sparse in readily accessible literature, its established applications provide a framework for its practical use. For researchers developing new analytical methods, a detailed characterization of the specific metal-Glycine Cresol Red complex, including its stoichiometry, formation constant, optimal pH, and molar absorptivity, is essential for achieving accurate and reproducible results. The provided data on the parent compound, Cresol Red, offers a foundational understanding of the chromophore system from which this compound is derived.

References

The Decisive Role of Glycine in the Functionality of Glycine Cresol Red: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the pivotal role of the amino acid glycine (B1666218) in the chemical functionality of Glycine Cresol Red. While the Cresol Red core structure serves as a chromophore, the incorporation of glycine moieties transforms the molecule into a highly effective complexometric indicator for the spectrophotometric determination of metal ions. This document elucidates the chemical principles underlying this functionality, details experimental protocols for its application, and presents quantitative data on its interactions with various metal ions.

Introduction: From pH Indicator to Complexometric Reagent

Cresol Red is a well-established pH indicator, exhibiting distinct color changes in response to varying hydrogen ion concentrations. Its utility, however, is significantly expanded through the chemical incorporation of glycine residues. This modification, which creates this compound, introduces chelating functional groups that enable the molecule to form stable, colored complexes with a range of metal ions. The glycine components are not merely passive structural elements; they are the active sites responsible for the selective binding of metal cations, thereby forming the basis of the compound's application in quantitative analytical chemistry.

The functionalization of Cresol Red with glycine is achieved through a Mannich-type reaction, where formaldehyde (B43269) is used to attach the glycine molecules to the phenolic rings of the Cresol Red backbone. This synthetic pathway introduces aminomethyl groups with carboxylic acid functionalities, which are ideally positioned for the coordination of metal ions.

The Core Function of Glycine: Chelation and Complex Formation

The primary role of the glycine substituents in this compound is to act as chelating agents. A chelating agent is a molecule that can form several bonds to a single metal ion. In the case of this compound, the nitrogen atom of the amino group and the oxygen atoms of the carboxylate group of each glycine moiety can coordinate with a metal ion. This results in the formation of stable, five-membered chelate rings, a configuration that is thermodynamically highly favorable.